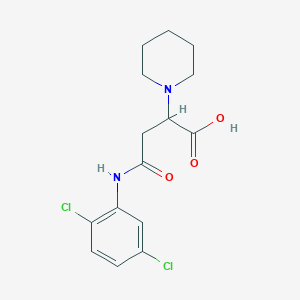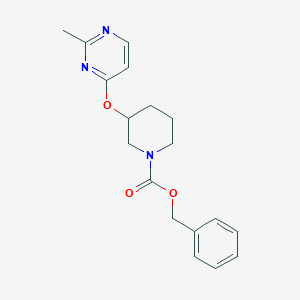![molecular formula C14H19N B2592976 [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-90-0](/img/structure/B2592976.png)
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as Dibenzocycloheptene-based compound 1 (DBH), is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders. DBH is a highly selective and potent agonist of the sigma-1 receptor, a protein that is involved in several cellular processes, including calcium signaling, cell survival, and neurotransmitter release.
Mécanisme D'action
DBH exerts its effects by binding to and activating the sigma-1 receptor, a protein that is involved in several cellular processes, including calcium signaling, cell survival, and neurotransmitter release. Activation of the sigma-1 receptor by DBH leads to the modulation of several signaling pathways, including the ERK/MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in cell survival, inflammation, and apoptosis, and their modulation by DBH may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DBH has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of oxidative stress and inflammation, and the regulation of neurotransmitter release. DBH has also been shown to improve mitochondrial function and increase ATP production in neurons. These effects may contribute to the neuroprotective and cognitive-enhancing effects of DBH.
Avantages Et Limitations Des Expériences En Laboratoire
DBH has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DBH has several limitations, including its relatively short half-life in vivo, its poor solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of DBH. One direction is to further investigate its potential as a treatment for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore the molecular mechanisms underlying its neuroprotective and cognitive-enhancing effects. Additionally, the development of more potent and selective sigma-1 receptor agonists based on the structure of DBH may lead to the discovery of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
DBH can be synthesized using a multistep procedure that involves the reaction of 2,4-dimethylphenylacetonitrile with cyclohexanone to form a ketone intermediate, followed by a ring-closing metathesis reaction to form the bicyclo[1.1.1]pentane ring system. The resulting compound is then reduced to form the final product, DBH. The synthesis method has been optimized to yield high purity and high yield of DBH.
Applications De Recherche Scientifique
DBH has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects in vitro and in vivo. DBH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSDUKQEZAHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)


![1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2592901.png)
![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)

![Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2592907.png)
![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)

![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)
